

(-)-Diacetyl-D-tartaric anhydride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (-)-Diacetyl-D-tartaric Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **(-)-Diacetyl-D-tartaric anhydride**. The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of relevant chemical processes.

Core Physical and Chemical Properties

(-)-Diacetyl-D-tartaric anhydride is a white to off-white crystalline powder.^[1] It is a chiral molecule widely used in asymmetric synthesis and as a resolving agent.^[1]

Property	Value
Molecular Formula	C ₈ H ₈ O ₇
Molecular Weight	216.15 g/mol
Appearance	White or off-white crystalline powder
Melting Point	133 - 136 °C
Optical Rotation [α] ²⁰ D	-93° to -98° (c=0.5 in CHCl ₃)
Solubility	Soluble in Dichloromethane, Methanol.
Purity	≥ 98% (Assay by titration)
Storage Conditions	Store at < 0 °C

Note: Some physical properties such as boiling point and density are not readily available for **(-)-Diacetyl-D-tartaric anhydride**. For its enantiomer, (+)-Diacetyl-L-tartaric anhydride, a rough estimate for the boiling point is 316.55°C and for density is 1.5197 g/cm³.^[2]^[3] It is important to note that the product is not stable and should be prepared as needed. If stored in an ordinary stoppered bottle, it can become gummy, with its melting point dropping to around 100°C within three days.^[4]

Experimental Protocols

Synthesis of (-)-Diacetyl-D-tartaric anhydride

This protocol is adapted from a standard organic synthesis procedure.^[4]

Materials:

- Anhydrous, powdered D-tartaric acid (0.27 mole)
- Acetic anhydride (1.33 moles)
- Concentrated sulfuric acid (1.2 ml)
- Dry benzene

- Cold absolute ether
- Phosphorus pentoxide
- Paraffin shavings

Equipment:

- 500-ml three-necked round-bottomed flask
- Liquid-sealed stirrer
- Two reflux condensers
- Beaker
- 15-cm Büchner funnel
- Vacuum desiccator

Procedure:

- Place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid into a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers.
- Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride.
- Add the acetic anhydride solution to the flask and start the stirrer. The mixture will warm up as the tartaric acid dissolves.
- Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially, so careful heating is advised.
- Pour the hot solution into a beaker and cool it in an ice bath for 1 hour.
- Collect the crude crystalline product on a 15-cm Büchner funnel.
- Wash the crystals twice with 20-ml portions of dry benzene.

- Mechanically stir the washed product with 175 ml of cold absolute ether.
- Filter the product and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry.
- The expected yield of diacetyl-d-tartaric anhydride is between 41–44.5 g (71–77%).

Determination of Melting Point

A general method for determining the melting point of an organic compound using a capillary tube is as follows.[\[5\]](#)[\[6\]](#)

Procedure:

- Finely powder a small amount of the crystalline sample.
- Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.
- Compact the sample at the bottom of the tube by gently tapping it. The sample height should be 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the sample.

Measurement of Optical Rotation

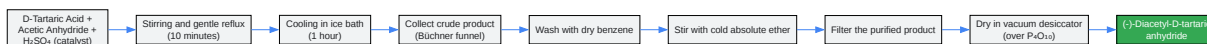
The optical rotation is measured using a polarimeter.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Procedure:

- Prepare a solution of the compound at a known concentration (c) in a suitable solvent (e.g., chloroform). The concentration is typically expressed in g/100 mL.
- Calibrate the polarimeter with the pure solvent (blank reading).
- Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
- Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]T\lambda = \alpha / (l \times c)$

Visualizations

The following diagrams illustrate the synthesis workflow and the stereochemical relationship of **(-)-Diacetyl-D-tartaric anhydride**.



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Caption: Synthesis workflow for **(-)-Diacetyl-D-tartaric anhydride**.

Caption: Stereochemical relationship of tartaric acid derivatives.

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